(5-Isopropylisoxazol-3-yl)methanol

Vue d'ensemble

Description

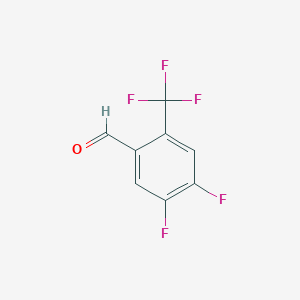

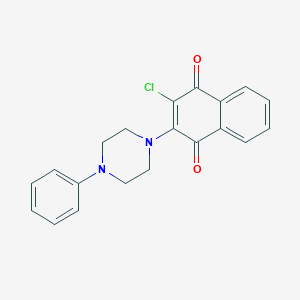

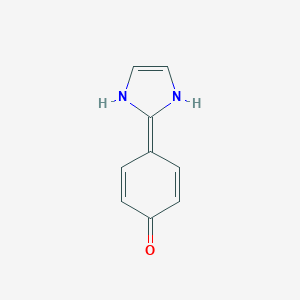

“(5-Isopropylisoxazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research and development purposes .

Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Isopropylisoxazol-3-yl)methanol” include a molecular formula of C7H11NO2 and a molecular weight of 141.17 .Applications De Recherche Scientifique

Chiral Separation and Antitubercular Activity

- Chiral High-Performance Liquid Chromatography (HPLC) Method Development : A study developed a sensitive and specific chiral chromatographic method for analyzing the stereoisomers of a novel triazole-based antitubercular compound, showcasing the importance of chiral separation in pharmaceutical research (Shekar et al., 2014).

Molecular Interaction Studies

- Methanol and Cyclodextrin Interactions : Research on the influence of methanol concentration on the equilibrium constant with cyclodextrins for a newly synthesized amino acid derivative highlights the role of solvent interactions in modifying molecular binding and stability (Mrozek et al., 2002).

Catalysis and Chemical Synthesis

- Catalyzed Condensations of Glycerol : A study investigated the acid-catalyzed condensation of glycerol with various aldehydes, demonstrating the application of solid acids in catalyzing reactions to produce potential novel platform chemicals (Deutsch et al., 2007).

Biomimetic Chelating Ligand Synthesis

- Synthesis of Biomimetic Chelating Ligands : Research on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process highlights its potential use as a precursor for synthesizing biomimetic chelating ligands (Gaynor et al., 2023).

Antimicrobial and Analgesic Activities

- Synthesis and Biological Activity Studies : Novel derivatives of 1,3-benzoxazole were synthesized and tested for their antimicrobial and analgesic activities, demonstrating the utility of chemical synthesis in discovering new therapeutic agents (Jayanna et al., 2013).

Corrosion Inhibition

- Isoxazole Derivatives as Corrosion Inhibitors : A study on the efficiency of isoxazole derivatives in inhibiting corrosion of mild steel in HCl solution provides insights into their potential industrial applications (Sadeghzadeh et al., 2021).

Safety And Hazards

When handling “(5-Isopropylisoxazol-3-yl)methanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOVKGUDYTDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649331 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Isopropylisoxazol-3-yl)methanol | |

CAS RN |

123770-63-8 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)